molecular formula C10H8BrClN2 B13680241 8-Bromo-4-chloro-2,5-dimethylquinazoline

8-Bromo-4-chloro-2,5-dimethylquinazoline

Cat. No.: B13680241
M. Wt: 271.54 g/mol
InChI Key: KLSPTCGAJMDKOC-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Comparison with Similar Compounds

8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

8-bromo-4-chloro-2,5-dimethylquinazoline

InChI

InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3

InChI Key

KLSPTCGAJMDKOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C

Origin of Product

United States

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